Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)-
Description
Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)- is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a cyclopentanone core with two 3,4,5-trihydroxyphenyl groups attached via methylene bridges, making it a versatile molecule for research and industrial purposes.
Properties
CAS No. |
672327-35-4 |
|---|---|
Molecular Formula |
C19H16O7 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
2,5-bis[(3,4,5-trihydroxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H16O7/c20-13-5-9(6-14(21)18(13)25)3-11-1-2-12(17(11)24)4-10-7-15(22)19(26)16(23)8-10/h3-8,20-23,25-26H,1-2H2 |
InChI Key |
SZULJMIOVPHOQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC(=C(C(=C2)O)O)O)C(=O)C1=CC3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)- typically involves the condensation of cyclopentanone with 3,4,5-trihydroxybenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridges between the cyclopentanone and the aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent-free synthesis methods have also been explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers and esters
Scientific Research Applications
Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its phenolic hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anti-cancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanone, 2,5-bis[(4-methylphenyl)methylene]-, (2E,5E)-
- Cyclopentanone, 2,5-bis[(4-methoxyphenyl)methylene]-, (2E,5E)-
- Cyclopentanone, 2,5-bis[(4-(dimethylamino)phenyl)methylene]-, (2E,5E)-
Uniqueness
Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)- is unique due to the presence of multiple hydroxyl groups on the phenyl rings, which enhance its solubility in water and its potential biological activities. This makes it more versatile compared to its analogs, which may lack these functional groups and thus have different solubility and reactivity profiles .
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